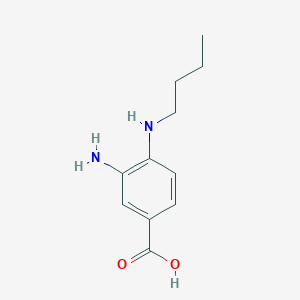

3-Amino-4-(butylamino)benzoic acid

Overview

Description

3-Amino-4-(butylamino)benzoic acid: is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group at the third position and a butylamino group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(butylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave irradiation to reduce reaction times and improve yields . The use of continuous flow reactors and other modern equipment can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(butylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-Amino-4-(butylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(butylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4-(Butylamino)benzoic acid: This compound is structurally similar but lacks the amino group at the third position.

4-Aminobenzoic acid: This compound has an amino group at the fourth position but does not have the butylamino group.

Benzonatate: A related compound used as an antitussive agent, which is hydrolyzed to 4-(butylamino)benzoic acid in the body.

Uniqueness

3-Amino-4-(butylamino)benzoic acid is unique due to the presence of both the amino and butylamino groups on the benzoic acid ring. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .

Biological Activity

3-Amino-4-(butylamino)benzoic acid (CAS Number: 120337-90-8) is an aromatic amino acid derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features an amino group at the third position and a butylamino group at the fourth position of the benzoic acid ring, which contributes to its unique reactivity and biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : 208.26 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors, modulating their activity, which leads to various biological effects. For instance, it may inhibit enzymes involved in microbial growth, thus exhibiting antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for infections .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of proteasomal and lysosomal pathways. This dual action enhances the degradation of misfolded proteins and promotes cellular homeostasis, which is crucial in cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 15 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

Study 2: Anticancer Activity

In a cancer cell line study, the compound was tested on Hep-G2 (liver cancer) and A2058 (melanoma) cells. The results showed that treatment with this compound at concentrations of 5 μM resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | Treatment Concentration | Cell Viability (%) |

|---|---|---|

| Hep-G2 | 5 μM | 45 ± 2.5 |

| A2058 | 5 μM | 40 ± 3.0 |

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(Butylamino)benzoic acid | Moderate antimicrobial activity | Lacks amino group at the third position |

| 4-Aminobenzoic acid | Antifungal and antioxidant properties | No butylamino group |

| Benzonatate | Antitussive agent | Hydrolyzed to active metabolites in vivo |

Properties

IUPAC Name |

3-amino-4-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-6-13-10-5-4-8(11(14)15)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFVEIGEGOLPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468409 | |

| Record name | 3-amino-4-butylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120337-90-8 | |

| Record name | 3-amino-4-butylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.